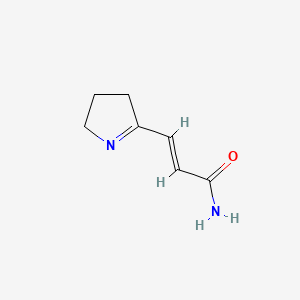
Cyclamidomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclamidomycin is a bacterial metabolite with antibiotic activity. It has been found in Streptomyces and is known for its effectiveness against various bacterial strains, including Staphylococcus aureus, Micrococcus flavus, Sarcina lutea, Bacillus subtilis, Escherichia coli, Shigella flexneri, Salmonella typhosa, Proteus vulgaris, and Klebsiella pneumoniae . This compound is also referred to as desdanine or pyracrimycin A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclamidomycin involves the cultivation of Streptomyces species under specific conditions that promote the production of this metabolite. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the production involves fermentation processes where the Streptomyces cultures are grown in nutrient-rich media, and the compound is subsequently extracted and purified .
Industrial Production Methods
Industrial production of this compound follows similar fermentation processes but on a larger scale. The Streptomyces cultures are maintained in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize yield. After fermentation, the compound is extracted using solvent extraction methods and purified through techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclamidomycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Scientific Research Applications
Cyclamidomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antibiotic mechanisms and to develop new synthetic methodologies.
Biology: this compound is utilized in research on bacterial resistance and the development of new antibacterial agents.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: This compound is explored for its use in industrial processes that require antibacterial agents, such as in the production of sterile products .
Mechanism of Action
Cyclamidomycin exerts its effects by inhibiting nucleoside diphosphokinase in Escherichia coli. This enzyme is crucial for nucleic acid synthesis, and its inhibition leads to the degradation and release of nucleic acid precursors into the medium. This disruption of nucleic acid synthesis ultimately inhibits bacterial growth .
Comparison with Similar Compounds
Cyclamidomycin is similar to other antibiotics such as neothramycin and amidinomycin. it is unique in its specific inhibition of nucleoside diphosphokinase, which sets it apart from other antibiotics that target different bacterial pathways .
List of Similar Compounds
- Neothramycin
- Amidinomycin
- Pactamycin
- Bellenamine
This compound’s unique mechanism of action and its effectiveness against a broad spectrum of bacteria make it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
35663-85-5 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+ |
InChI Key |
SJFPWBFXBOZGTB-ONEGZZNKSA-N |
SMILES |
C1CC(=NC1)C=CC(=O)N |
Isomeric SMILES |
C1CC(=NC1)/C=C/C(=O)N |
Canonical SMILES |
C1CC(=NC1)C=CC(=O)N |
Key on ui other cas no. |
43043-82-9 35663-85-5 |
Synonyms |
cyclamidomycin desdanine pyracrimycin A pyracrimycin A, (E)-isomer pyracrimycin B trans 3-(1-pyrrolin-2-yl)acrylamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



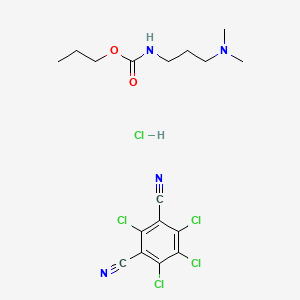
![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)
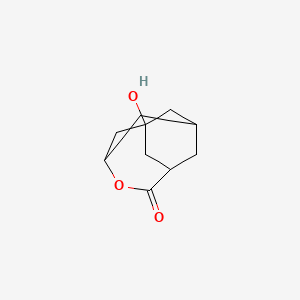
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)
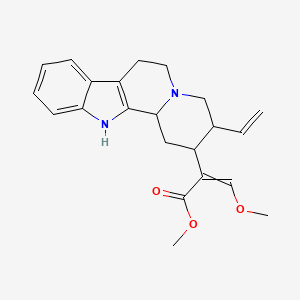
![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)
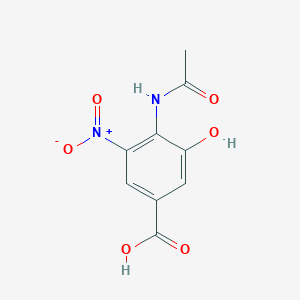
![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)
![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
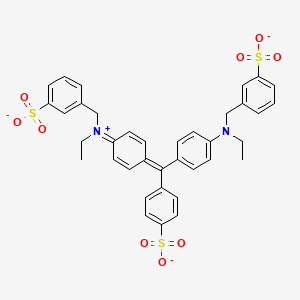
![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
